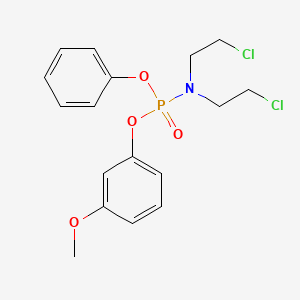
N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two chloroethyl groups attached to a phosphoramidic acid moiety, with an ester linkage to a m-methoxyphenyl and phenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester typically involves the reaction of N,N-bis(2-chloroethyl)phosphoramidic dichloride with m-methoxyphenol and phenol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chloroethyl groups.
Substitution: The chloroethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester has several scientific research applications, including:
Biology: Studied for its potential biological activities, including cytotoxic effects on certain cell lines.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialized chemicals and materials due to its unique reactivity.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential cytotoxic effects. The compound may target specific molecular pathways, disrupting normal cellular functions and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-chloroethyl)phosphoramidic dichloride: A related compound with similar reactivity but lacking the ester linkage to m-methoxyphenyl and phenyl groups.
N,N-Bis(2-chloroethyl)phosphoramidic acid phenyl ester: Similar structure but without the m-methoxyphenyl group.
Uniqueness
N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester is unique due to the presence of both m-methoxyphenyl and phenyl ester groups, which can influence its reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
20464-69-1 |
|---|---|
Formule moléculaire |
C17H20Cl2NO4P |
Poids moléculaire |
404.2 g/mol |
Nom IUPAC |
2-chloro-N-(2-chloroethyl)-N-[(3-methoxyphenoxy)-phenoxyphosphoryl]ethanamine |
InChI |
InChI=1S/C17H20Cl2NO4P/c1-22-16-8-5-9-17(14-16)24-25(21,20(12-10-18)13-11-19)23-15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3 |
Clé InChI |
IIZPXVMHIKFFMM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OP(=O)(N(CCCl)CCCl)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)

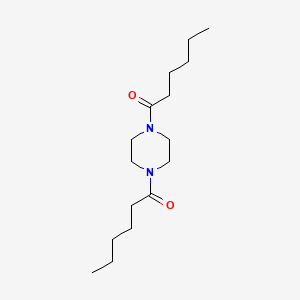
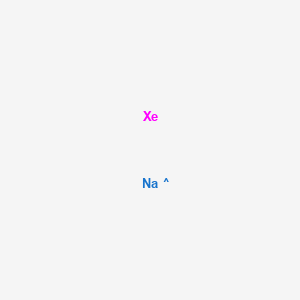
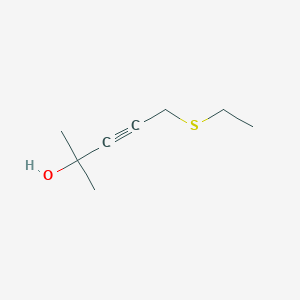
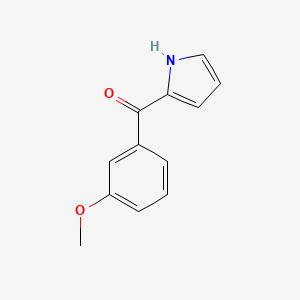
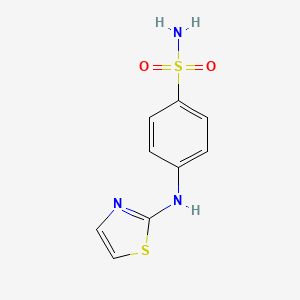
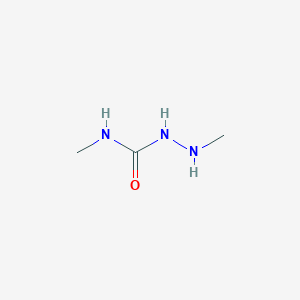
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
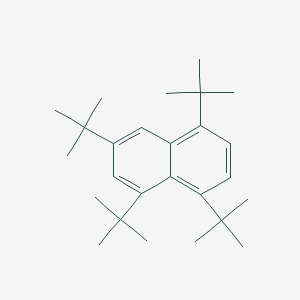

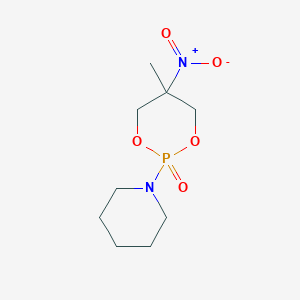
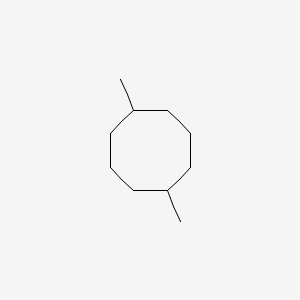
![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)
